molecular formula C13H13NO4 B2895054 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- CAS No. 1380109-77-2

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)-

Cat. No.: B2895054
CAS No.: 1380109-77-2
M. Wt: 247.25
InChI Key: WXDZAAMYPHQHOA-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a chemical compound belonging to the class of pyridinones. Known for its distinctive structure featuring a hydroxy group and a phenylmethoxy substituent, this compound holds significance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common route involves the cyclization of suitable precursors under specific conditions, such as the use of base or acid catalysts and controlled temperature settings. Purification is often achieved through methods like recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthesis pathways to ensure high yields and purity. Techniques such as continuous flow chemistry and large-scale crystallization can be employed to meet industrial demand.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Reduction to corresponding alcohols or other reduced forms.

  • Substitution: Reacts with different nucleophiles to substitute functional groups.

Common Reagents and Conditions

Reactions involving this compound often use reagents like:

  • Sodium borohydride (for reduction)

  • Potassium permanganate (for oxidation)

  • Nucleophiles such as amines or thiols (for substitution)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and biochemical pathways due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound can be investigated for potential pharmacological properties, including antimicrobial or antiviral activities.

Industry

Industrially, it might be utilized in the synthesis of specialized polymers or as a precursor in the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors. Its hydroxy and phenylmethoxy groups allow it to form specific bonds and undergo reactions within biological systems, influencing pathways related to its structure and reactivity.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-Hydroxy-4(1H)-pyridinone

  • 5-Hydroxy-1-methyl-2(1H)-pyridinone

  • 1-Hydroxy-2-methyl-4(1H)-pyridinone

Each of these similar compounds varies slightly in structure, leading to differences in reactivity and application areas.

Biological Activity

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 70033-61-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as hydroxymethyl and phenylmethoxy allows the compound to engage in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit catechol O-methyl transferase (COMT), an enzyme involved in dopamine metabolism, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease .
  • Oxidative Stress Protection : The compound exhibits neuroprotective properties by reducing oxidative damage to neurons, potentially through its chelation of metal ions like Fe(III), which is crucial in mitigating oxidative stress .

Biological Activities

Research indicates that 4(1H)-Pyridinone derivatives exhibit a range of biological activities:

  • Neuroprotective Effects :
    • Compounds based on 1-hydroxy-2(1H)-pyridinone have shown promise in protecting neurons against oxidative stress, making them potential candidates for treating neurodegenerative diseases .
  • Antioxidant Properties :
    • The ability to chelate metal ions contributes to the antioxidant capacity of these compounds, helping to neutralize free radicals and reduce cellular damage .
  • Potential Anti-cancer Activity :
    • Some studies suggest that pyridinone derivatives may inhibit cancer cell proliferation through various pathways, although further research is needed to fully elucidate these mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of 4(1H)-Pyridinone and its derivatives:

StudyFocusFindings
Parkinson's DiseaseDemonstrated dual action as COMT inhibitors and neuroprotective agents against oxidative stress.
Metal Ion ChelationShowed effective binding to Fe(III), enhancing antioxidant properties.
Cancer Cell ProliferationIndicated potential anti-cancer effects through inhibition of cell growth in vitro.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 5-(hydroxymethyl)furfural and other pyridine-based derivatives, 4(1H)-Pyridinone stands out due to its unique combination of functional groups that enhance its biological activity.

CompoundKey FeaturesBiological Activity
4(1H)-PyridinoneHydroxymethyl and phenylmethoxy groupsNeuroprotective, antioxidant, potential anti-cancer
5-(Hydroxymethyl)furfuralHydroxymethyl group onlyLimited neuroprotective effects
4,5-Dialkyl-1H-imidazol-1-olsDifferent heterocyclic coreStudied for anti-inflammatory properties

Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-8-11-6-12(16)13(7-14(11)17)18-9-10-4-2-1-3-5-10/h1-7,15,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDZAAMYPHQHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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